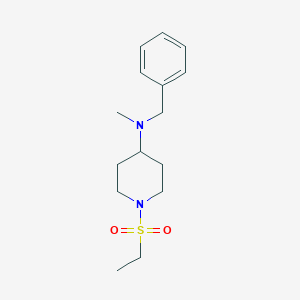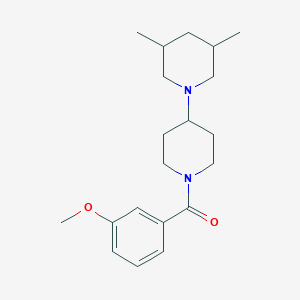
N-benzyl-1-(ethylsulfonyl)-N-methyl-4-piperidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-1-(ethylsulfonyl)-N-methyl-4-piperidinamine, also known as BEMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BEMP is a piperidine derivative that possesses unique properties, making it a promising candidate for use in various scientific research applications.
Mechanism of Action
N-benzyl-1-(ethylsulfonyl)-N-methyl-4-piperidinamine acts as a potent agonist at the mu-opioid receptor, which is a G protein-coupled receptor that plays a critical role in pain modulation. N-benzyl-1-(ethylsulfonyl)-N-methyl-4-piperidinamine binds to the receptor and activates downstream signaling pathways, leading to the inhibition of pain transmission. Additionally, N-benzyl-1-(ethylsulfonyl)-N-methyl-4-piperidinamine has been shown to modulate the activity of various neurotransmitter systems, leading to enhanced cognitive function and improved mood.
Biochemical and Physiological Effects:
N-benzyl-1-(ethylsulfonyl)-N-methyl-4-piperidinamine has been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, and euphoria. N-benzyl-1-(ethylsulfonyl)-N-methyl-4-piperidinamine has also been shown to increase cognitive function and improve mood, making it a promising candidate for the treatment of depression, anxiety, and other psychiatric disorders.
Advantages and Limitations for Lab Experiments
N-benzyl-1-(ethylsulfonyl)-N-methyl-4-piperidinamine possesses several advantages for use in lab experiments, including its high potency and selectivity for the mu-opioid receptor. Additionally, N-benzyl-1-(ethylsulfonyl)-N-methyl-4-piperidinamine has a relatively long half-life, allowing for sustained analgesic effects. However, N-benzyl-1-(ethylsulfonyl)-N-methyl-4-piperidinamine also has several limitations, including its potential for abuse and dependence, as well as its potential to produce adverse side effects.
Future Directions
There are several future directions for research on N-benzyl-1-(ethylsulfonyl)-N-methyl-4-piperidinamine, including the development of novel analogs with improved potency and selectivity for the mu-opioid receptor. Additionally, further research is needed to investigate the potential therapeutic applications of N-benzyl-1-(ethylsulfonyl)-N-methyl-4-piperidinamine in the treatment of depression, anxiety, and other psychiatric disorders. Finally, more studies are needed to investigate the long-term effects of N-benzyl-1-(ethylsulfonyl)-N-methyl-4-piperidinamine use and to develop strategies for minimizing the potential for abuse and dependence.
Synthesis Methods
The synthesis of N-benzyl-1-(ethylsulfonyl)-N-methyl-4-piperidinamine involves the condensation of N-methylpiperidin-4-one with benzylamine and ethylsulfonyl chloride. The reaction is typically carried out in the presence of a base, such as sodium carbonate, and a solvent, such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure N-benzyl-1-(ethylsulfonyl)-N-methyl-4-piperidinamine.
Scientific Research Applications
N-benzyl-1-(ethylsulfonyl)-N-methyl-4-piperidinamine has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, N-benzyl-1-(ethylsulfonyl)-N-methyl-4-piperidinamine has been investigated for its potential as a novel analgesic agent due to its ability to bind to and activate the mu-opioid receptor. Additionally, N-benzyl-1-(ethylsulfonyl)-N-methyl-4-piperidinamine has been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders.
In neuroscience, N-benzyl-1-(ethylsulfonyl)-N-methyl-4-piperidinamine has been investigated for its ability to modulate the activity of various neurotransmitter systems, including the dopamine, serotonin, and norepinephrine systems. N-benzyl-1-(ethylsulfonyl)-N-methyl-4-piperidinamine has been shown to increase the release of these neurotransmitters, leading to enhanced cognitive function and improved mood.
properties
Product Name |
N-benzyl-1-(ethylsulfonyl)-N-methyl-4-piperidinamine |
|---|---|
Molecular Formula |
C15H24N2O2S |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
N-benzyl-1-ethylsulfonyl-N-methylpiperidin-4-amine |
InChI |
InChI=1S/C15H24N2O2S/c1-3-20(18,19)17-11-9-15(10-12-17)16(2)13-14-7-5-4-6-8-14/h4-8,15H,3,9-13H2,1-2H3 |
InChI Key |
PJDYDXNBBVAKAF-UHFFFAOYSA-N |
SMILES |
CCS(=O)(=O)N1CCC(CC1)N(C)CC2=CC=CC=C2 |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)N(C)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[1-(3-Fluorobenzoyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B247136.png)
amino]propanamide](/img/structure/B247139.png)
![N-(2,3-dihydro-1H-inden-5-yl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B247140.png)
![N-[7-chloro-1-(4-isopropoxybenzyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]acetamide](/img/structure/B247146.png)
![N-{5,7-dimethyl-1-[2-(1-naphthyloxy)ethyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide](/img/structure/B247152.png)
![N-{1-[2-(2-chlorophenoxy)ethyl]-5,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide](/img/structure/B247153.png)
![N-{1-[3-(2-chlorophenoxy)propyl]-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide](/img/structure/B247156.png)
![N-{7-methyl-1-[3-(3-methylphenoxy)propyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide](/img/structure/B247157.png)
![N-{1-[2-(2-methoxyphenoxy)ethyl]-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide](/img/structure/B247158.png)
![N-[1-(4-isopropoxybenzyl)-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl]acetamide](/img/structure/B247160.png)
![5'-chloro-1'-(2-methylpropyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B247165.png)
![1',5',7'-trimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B247171.png)
![ethyl 4-(4-(4-chlorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247174.png)